Isoverrucarol

Description

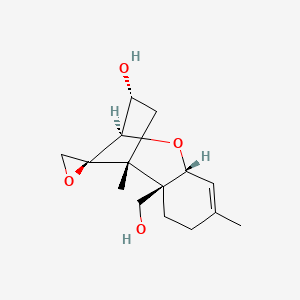

Structure

2D Structure

3D Structure

Properties

CAS No. |

38818-67-6 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-ol |

InChI |

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-10(17)6-13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |

InChI Key |

NBRKAFIHDFEBCP-OJVARPOJSA-N |

SMILES |

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)CO |

Synonyms |

3,15-dideacetylcalonectrin 3,15-dihydroxy-12,13-epoxytrichothec-9-ene isoverrucarol |

Origin of Product |

United States |

Fungal Biogenesis and Isolation Methodologies

Producing Organisms and Strain-Specific Production Profiling

The production of isoverrucarol is not ubiquitous among fungi and is often specific to certain genera and even to particular strains within a species. The profile and yield of secondary metabolites can vary significantly based on the genetic makeup of the fungal strain and the environmental conditions during cultivation.

Identification and Characterization of Fusarium Species (e.g., F. oxysporum)

The genus Fusarium is a well-documented source of trichothecene (B1219388) mycotoxins. semanticscholar.org Notably, specific strains of Fusarium oxysporum have been identified as producers of this compound. researchgate.netmdpi.comcolab.ws One of the most cited examples is the strain Fusarium oxysporum CJS-12, which was isolated from corn. researchgate.netcolab.wsnih.gov Research has demonstrated that this strain, when cultured on a suitable substrate, produces this compound, which can then be extracted and purified for characterization. researchgate.netcolab.wsnih.gov

Studies involving the screening of various Fusarium isolates have shown that mycotoxin production is highly variable. For instance, a study of fifty-two Fusarium isolates from soybean seeds identified nine cultures that were toxic to rats, with further analysis of one of these toxic strains, F. oxysporum CJS-12, leading to the identification of this compound. researchgate.net This highlights the importance of strain-specific screening in identifying producers of specific mycotoxins. elifesciences.orgnih.gov The compound is recognized as a key intermediate in the biosynthetic pathway of other trichothecenes. scribd.comethernet.edu.et

Table 1: Documented this compound-Producing Fusarium Strain

| Fungal Species | Strain | Source of Isolation | Reference |

| Fusarium oxysporum | CJS-12 | Corn | researchgate.netcolab.wsnih.gov |

Exploration of Other Fungal Genera (e.g., Myrothecium spp., Stachyobotrys spp.)

Beyond Fusarium, the core chemical structure of this compound, a trichothecene sesquiterpene, has been found in metabolites from other fungal genera, particularly Myrothecium and Stachybotrys. researchgate.netethernet.edu.et These genera are known for producing a wide array of secondary metabolites, including more complex macrocyclic trichothecenes for which this compound can be a precursor. scribd.comresearchgate.net

Myrothecium species: This genus includes saprophytes and plant pathogens known to produce bioactive compounds like roridins and verrucarins. cabidigitallibrary.orgsemanticscholar.org Myrothecium is considered a sister group to Stachybotrys and shares the ability to produce mycotoxins. nih.gov While they are more famous for macrocyclic trichothecenes, the underlying biosynthetic pathways involve intermediates structurally related to this compound. scribd.comresearchgate.net

Stachybotrys species: Stachybotrys chartarum, often referred to as "black mold," is notorious for producing potent mycotoxins, including macrocyclic trichothecenes like satratoxins. inspq.qc.cabustmold.com The biosynthesis of these complex molecules proceeds through simpler trichothecene intermediates, indicating the genetic potential within this genus to synthesize compounds like this compound, even if it is not typically accumulated as a final product. scribd.comethernet.edu.et

Cultivation Strategies for Enhanced Metabolite Yields

The production of fungal secondary metabolites such as this compound is highly dependent on cultivation conditions. Optimizing these parameters is crucial for maximizing yields for research and biotechnological applications. mdpi.com Strategies often involve manipulating the physical and nutritional environment of the fungus. bioscipublisher.commdpi.com

For the production of this compound by Fusarium oxysporum CJS-12, a solid-substrate fermentation method has been successfully employed. researchgate.netcolab.ws The strain was cultivated on autoclaved wheat grains, which provided the necessary nutrients and physical support for fungal growth and toxin production. researchgate.net In general, enhancing metabolite yields can involve:

Substrate Optimization: Utilizing carbon and nitrogen sources that promote the desired metabolic pathways. Cereal grains are common substrates for Fusarium cultivation.

Physical Parameters: Controlling temperature, pH, and moisture content during fermentation to maintain optimal conditions for the producing organism.

Aeration: Ensuring adequate oxygen supply, which is critical for the biosynthesis of many secondary metabolites.

Advanced Isolation and Purification Techniques

The extraction of this compound from fungal cultures is followed by a multi-step purification process to isolate the compound from a complex mixture of other metabolites. This typically involves various chromatographic techniques that separate molecules based on their physical and chemical properties.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

High-resolution chromatographic methods are essential for the final purification and analytical confirmation of this compound.

Gas Chromatography (GC): This technique is well-suited for the analysis of volatile or semi-volatile compounds like this compound. organomation.comchromatographytoday.com In several studies, this compound was characterized using gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netnih.govsigmaaldrich.com This combination allows for the separation of the compound from a mixture and its subsequent identification based on its unique mass spectrum. The sample is vaporized and travels through a column where separation occurs based on the compound's interaction with the stationary phase. organomation.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of mycotoxins from crude extracts. oiv.int Although detailed HPLC protocols specifically for this compound are not extensively outlined in the initial findings, it is a standard technique used for purifying trichothecenes. sigmaaldrich.com Compounds are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.

Thin-Layer Chromatography for Initial Fractionation

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and effective method for the initial analysis and fractionation of fungal extracts. libretexts.orgbutterworth-labs.co.uk It is often used to monitor the progress of purification and to identify fractions containing the target compound. nih.govasm.org

The process involves spotting the crude extract onto a TLC plate, which is typically a sheet of glass or plastic coated with an adsorbent material like silica (B1680970) gel. savemyexams.comuct.ac.zalibretexts.org The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action. uct.ac.za Compounds separate based on their differing affinities for the stationary phase and solubility in the mobile phase. libretexts.org For the purification of this compound from F. oxysporum cultures, fractions collected from column chromatography were monitored by TLC to identify and combine those containing the desired toxin. asm.org

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Phase | Role in Purification | Reference |

| Thin-Layer Chromatography (TLC) | Solid-Liquid | Initial fractionation, monitoring purification progress | nih.govasm.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas-Solid/Liquid | Characterization and identification of the purified compound | researchgate.netnih.govsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Solid-Liquid | Purification and quantification of mycotoxins | sigmaaldrich.com |

Biosynthetic Pathway Elucidation and Genetic Determinants

Elucidation of the Isoverrucarol Biosynthetic Route

The biosynthesis of this compound follows the general pathway established for trichothecenes, originating from the isoprenoid pathway and involving a series of intricate enzymatic modifications.

The foundational work in deciphering the trichothecene (B1219388) biosynthetic pathway relied heavily on precursor incorporation and isotopic labeling studies. nih.govcernobioscience.comslideshare.nettaylorandfrancis.com This technique involves feeding a producing organism with a potential precursor molecule that has been "labeled" with a heavy isotope (e.g., ¹³C, ²H, or ¹⁸O). By tracking the position of these labels in the final product, researchers can confirm the precursor's role and map its transformation through the pathway. cernobioscience.com

The biosynthesis of all trichothecenes, including this compound, begins with the primary metabolite farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate. mdpi.complos.org Early labeling studies confirmed that FPP is the universal precursor to the trichothecene skeleton. A pivotal experiment in understanding the steps after the initial cyclization involved feeding labeled trichodiene (B1200196), the first specific intermediate, to cultures of Fusarium culmorum. This led to the successful isolation of labeled isotrichodiol, unequivocally demonstrating it as the first post-trichodiene intermediate in the pathway. rsc.org While direct labeling studies culminating specifically in this compound are not extensively detailed, the established pathway for closely related trichothecenes provides a robust framework, as the initial steps are highly conserved.

The conversion of the linear precursor FPP into the complex tetracyclic structure of this compound is accomplished through a series of precise enzymatic reactions. The key transformations include cyclization, a cascade of oxygenations, and subsequent esterifications or de-esterifications.

Cyclization: The first committed step in this compound biosynthesis is the cyclization of farnesyl pyrophosphate (FPP) into the bicyclic sesquiterpene, trichodiene. This complex rearrangement is catalyzed by a single enzyme, trichodiene synthase. mdpi.com

Oxygenation: Following the formation of trichodiene, the hydrocarbon skeleton undergoes a series of oxygenation reactions. These are primarily catalyzed by cytochrome P450 monooxygenases, which are versatile enzymes that introduce oxygen atoms derived from molecular oxygen (O₂) into specific positions on the molecule. wikipedia.orgmdpi.com The enzyme Tri4, a key cytochrome P450 oxygenase, is responsible for catalyzing four consecutive oxygenation steps, converting trichodiene into isotrichotriol by adding hydroxyl groups at positions C-2, C-3, and C-11, and forming the characteristic 12,13-epoxide ring. wikipedia.orgmdpi.complos.org

Isomerization and Cyclization: The oxygenated intermediate undergoes isomerization and a final cyclization to form the core trichothecene ring structure, resulting in isotrichodermol.

Acylation and Deacylation: Hydroxyl groups on the trichothecene core can be modified by acetyltransferases, which add acetyl groups, or removed by esterases. For instance, the C-3 hydroxyl group is acetylated by a Tri101-encoded acetyltransferase to form isotrichodermin. mdpi.com Further hydroxylations and acetylations at C-15, catalyzed by enzymes encoded by TRI11 and TRI3 respectively, lead to the intermediate calonectrin. mdpi.com this compound is also known as dideacetylcalonectrin, indicating it lacks acetyl groups at both the C-3 and C-15 positions. scribd.comethernet.edu.et This suggests that the final steps in its formation involve deacetylation of calonectrin or that the biosynthetic pathway can branch to produce this compound directly from its di-hydroxy precursor before acetylation occurs.

The elucidation of the biosynthetic pathway has led to the identification of several key intermediates that represent sequential steps toward the formation of this compound. Based on feeding experiments, analysis of mutant strains, and the identification of this compound as dideacetylcalonectrin, the biosynthetic sequence can be outlined. scribd.comethernet.edu.et

The pathway begins with the universal sesquiterpenoid precursor, FPP, and proceeds through a series of stable, isolable intermediates.

Table 1: Key Biosynthetic Intermediates in the Pathway to this compound

| Intermediate | Description |

| Farnesyl Pyrophosphate (FPP) | The C15 primary metabolite precursor from the mevalonate (B85504) pathway. plos.org |

| Trichodiene (TDN) | The first cyclic, sesquiterpenoid intermediate specific to trichothecene biosynthesis. mdpi.com |

| Isotrichodiol | The first demonstrated oxygenated, post-trichodiene intermediate. rsc.org |

| Isotrichotriol | A tri-oxygenated intermediate formed by the action of the Tri4 enzyme. wikipedia.orgplos.org |

| Isotrichodermin | An acetylated intermediate, formed by the acetylation of the C-3 hydroxyl group. mdpi.com |

| 15-Deacylcalonectrin | An intermediate hydroxylated at C-15 but not yet acetylated. |

| Calonectrin | A diacetylated trichothecene, acetylated at C-3 and C-15. mdpi.com |

| This compound | The final product, characterized by hydroxyl groups at C-3 and C-15. wikipedia.org |

Genomic and Genetic Analysis of Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for producing complex secondary metabolites like this compound are typically encoded by genes that are physically grouped together in the fungal genome. These groupings are known as Biosynthetic Gene Clusters (BGCs).

The genes for trichothecene biosynthesis are designated as TRI genes. In well-characterized Fusarium species such as F. graminearum and F. sporotrichioides, these genes are organized into three distinct loci on the chromosomes. nih.govtandfonline.com The main cluster is a core 12-gene cluster that contains most of the biosynthetic genes, including TRI5 and TRI4. nih.gov Two smaller loci, a two-gene cluster (TRI1-TRI16) and a single-gene locus (TRI101), are located elsewhere in the genome. nih.govacs.org

The organization of the TRI gene cluster can vary between different Fusarium species, which can account for the diversity of trichothecenes they produce. nih.gov In Fusarium oxysporum, a known producer of this compound, homologs of the core TRI genes have been identified. mdpi.comresearchgate.net Studies comparing the genomes of different Fusarium species indicate that the core cluster is largely conserved, though rearrangements and the presence or absence of specific genes (like those for C-8 modification) dictate the final toxin profile. nih.govresearchgate.net For instance, the genes responsible for producing type A trichothecenes (like this compound) versus type B trichothecenes are located in the TRI1-TRI16 locus. mdpi.com

The function of many individual TRI genes has been determined through targeted gene knockout experiments, heterologous expression, and enzymatic assays. This research has provided a detailed molecular blueprint for how the this compound molecule is assembled. The functions of the core genes leading to the formation of the this compound backbone are highly conserved across trichothecene-producing fungi.

Table 2: Function of Key TRI Genes in this compound Biosynthesis

| Gene | Encoded Protein | Function in Biosynthesis | Reference(s) |

| TRI5 | Trichodiene Synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to trichodiene. | mdpi.comtandfonline.com |

| TRI4 | Cytochrome P450 Monooxygenase | Performs multiple oxygenation steps, converting trichodiene to isotrichotriol, including the formation of the 12,13-epoxide ring. | wikipedia.orgmdpi.complos.org |

| TRI11 | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation at the C-15 position. | mdpi.com |

| TRI3 | Acyltransferase | Catalyzes the acetylation of the C-15 hydroxyl group to form intermediates like calonectrin. Its reverse action (or a separate esterase) would be needed for this compound formation. | mdpi.com |

| TRI101 | Acyltransferase | Acetylates the C-3 hydroxyl group. This acetylation is thought to be a self-protection mechanism for the fungus, as the non-acetylated form is more toxic. The removal of this acetyl group is required to form this compound. | mdpi.com |

| TRI6 | Transcription Factor | A positive regulator that controls the expression of other TRI genes in the cluster. | plos.orgtandfonline.com |

| TRI10 | Regulatory Protein | A putative regulatory protein involved in controlling gene expression. | tandfonline.com |

| TRI12 | Transporter Protein | An efflux pump (major facilitator superfamily transporter) that exports the trichothecene out of the fungal cell, providing self-resistance. | plos.orgtandfonline.com |

Regulatory Mechanisms Governing Trichothecene Biosynthesis

The biosynthesis of trichothecenes, including this compound, is a tightly regulated process in fungi, influenced by a combination of genetic and environmental factors. The expression of the core biosynthetic genes, known as Tri genes, is controlled by specific regulatory genes located within the same gene cluster. frontiersin.org Key among these are Tri6 and Tri10, which are essential for the transcriptional activation of the pathway. frontiersin.orgnih.gov

Tri6 encodes a pathway-specific transcription factor characterized by Cys2His2 zinc finger motifs. frontiersin.orgresearchgate.net This protein binds to a specific DNA sequence (YNAGGCC) in the promoter regions of other Tri genes, thereby activating their transcription. frontiersin.org The Tri10 gene, on the other hand, encodes a regulatory protein that does not have a known DNA-binding sequence but is still crucial for the expression of the pathway genes. frontiersin.orgnih.gov The structural integrity of the core region of the Tri gene cluster, which often includes Tri4, Tri6, Tri5, and Tri10, is vital for the normal regulation of gene expression. frontiersin.orgresearchgate.net Any alterations, such as those caused by certain genetic manipulation techniques that change the length of this core region, can lead to a disordered regulation of trichothecene biosynthesis. frontiersin.orgresearchgate.net

Environmental and nutritional cues also play a significant role in modulating trichothecene production. nih.gov The pH of the culture medium is a critical regulator; for instance, an extremely low pH can sometimes bypass the need for other factors that typically activate the biosynthetic pathway in Fusarium graminearum. frontiersin.orgnih.gov Nutrient availability, particularly carbon and nitrogen sources, also has a profound impact. nih.govoup.com Studies have shown that certain carbon sources, like sucrose (B13894), can significantly induce Tri gene expression and subsequent trichothecene accumulation, while others may not. oup.com Interestingly, this induction by sucrose does not appear to be repressed by glucose, suggesting the regulation is not governed by simple carbon catabolite repression. oup.com Nitrogen availability and the type of nitrogen source also influence the process, interacting with other regulatory networks within the fungus. nih.govresearchgate.net

Table 1: Key Regulatory Factors in Trichothecene Biosynthesis

| Factor | Type | Description | References |

|---|---|---|---|

| Tri6 | Genetic (Transcription Factor) | Encodes a Cys2His2 zinc finger protein that binds to the promoters of other Tri genes to activate their transcription. Essential for pathway expression. | frontiersin.org, nih.gov |

| Tri10 | Genetic (Regulatory Protein) | Encodes a regulatory protein without a consensus DNA-binding sequence, yet it is indispensable for the regulation of Tri genes. | frontiersin.org, nih.gov |

| Gene Cluster Structure | Genetic (Genomic Architecture) | The physical arrangement and length of the core Tri gene cluster (Tri4-Tri6-Tri5-Tri10) influences the normal regulation of gene expression. | frontiersin.org, researchgate.net |

| pH | Environmental | The pH of the medium is a major regulator. Extreme pH values can alter the expression dynamics of the biosynthetic pathway. | frontiersin.org, nih.gov |

| Carbon Source | Nutritional | The type of carbon source (e.g., sucrose vs. glucose) can significantly impact the level of Tri gene expression and toxin production. | oup.com |

| Nitrogen Source | Nutritional | Nitrogen availability and form are known to influence trichothecene biosynthesis, often interacting with pH regulation. | nih.gov, researchgate.net |

Comparative Biosynthetic Studies (e.g., Verrucarol (B1203745) vs. This compound Pathways)

The biosynthesis of all trichothecenes originates from the cyclization of farnesyl pyrophosphate (FPP), a common intermediate in the terpenoid pathway. The first committed step is catalyzed by trichodiene synthase, encoded by the Tri5 gene, to form the parent sesquiterpene hydrocarbon, trichodiene. oup.com From this point, a series of oxygenation reactions, primarily catalyzed by cytochrome P450 monooxygenases, decorate the trichodiene skeleton. The Tri4 gene product is a key enzyme that catalyzes four distinct oxygenation steps, leading to the formation of the trichothecene core structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT). oup.comresearchgate.net

The pathway leading to this compound (also known as dideacetylcalonectrin) involves further hydroxylations of the EPT core. ethernet.edu.et Following the initial oxygenations by Tri4, subsequent steps lead to the formation of intermediates like isotrichodermol. frontiersin.org this compound itself is a dihydroxylated derivative of the core structure, featuring hydroxyl groups at the C-3 and C-15 positions. It is recognized as a key intermediate in the biosynthesis of more complex type A trichothecenes, such as T-2 toxin, and has been identified as a metabolite in various Fusarium species, including Fusarium oxysporum. ethernet.edu.etmdpi.comsemanticscholar.org

In contrast, the biosynthetic pathway to verrucarol, a precursor for macrocyclic trichothecenes, diverges. While originating from the same early intermediates, including trichodiene and EPT, the subsequent modification steps are different. Verrucarol is the core alcohol component (the "verrucarol moiety") that becomes esterified with a dicarboxylic acid residue to form the characteristic macrocyclic ring of toxins like verrucarin A and roridin (B1174069) A. The specific enzymes responsible for the later-stage hydroxylations leading to the precise structure of verrucarol, and the subsequent esterification to form the macrocycle, represent a branch from the pathway that produces simpler trichothecenes like this compound. While both pathways share the initial formation of the epoxytrichothecene core, the divergence is determined by the specific enzymatic machinery encoded in the respective fungal genomes, particularly the complement of tailoring enzymes like P450s, hydroxylases, and acetyltransferases. researchgate.net

Table 2: Comparison of Key Features in this compound and Verrucarol Biosynthesis

| Feature | This compound Pathway | Verrucarol Pathway | References |

|---|---|---|---|

| Shared Precursor | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) | nih.gov |

| First Committed Step | Formation of trichodiene by trichodiene synthase (Tri5) | Formation of trichodiene by trichodiene synthase (Tri5) | oup.com |

| Core Structure Formation | Oxygenation of trichodiene by Tri4 to form the EPT skeleton | Oxygenation of trichodiene by Tri4 to form the EPT skeleton | oup.com |

| Key Intermediate | This compound (dideacetylcalonectrin), a dihydroxylated EPT derivative | Verrucarol, the core alcohol moiety for macrocyclic trichothecenes | ethernet.edu.et |

| Final Product Class | Serves as a precursor to Type A trichothecenes (e.g., T-2 toxin) | Serves as a precursor to macrocyclic trichothecenes (e.g., Verrucarin A) | researchgate.net |

| Defining Characteristic | A simple, non-macrocyclic trichothecene diol | The alcohol core that undergoes macrocyclic esterification | researchgate.net |

Strategies for Metabolic Pathway Engineering in Fungal Systems

Metabolic engineering of fungal systems offers powerful strategies to manipulate the biosynthesis of trichothecenes for various research and industrial purposes. These approaches can be used to increase the yield of specific compounds, produce novel derivatives, or elucidate pathway intermediates. A primary strategy involves the heterologous expression of biosynthetic genes in a host organism that is easier to cultivate and genetically manipulate, such as the yeast Saccharomyces cerevisiae. nih.gov Researchers have successfully reconstructed the initial steps of the trichothecene pathway in yeast, starting with the expression of a codon-optimized Tri5 gene to produce trichodiene. nih.gov Further efforts have included introducing subsequent pathway genes, like Tri4 and Tri11, to produce more complex intermediates like trichodermol, demonstrating the feasibility of using yeast as a production platform. nih.gov

Furthermore, manipulating the regulatory networks that govern trichothecene biosynthesis provides another avenue for engineering. As discussed, factors like carbon sources and pH significantly influence pathway expression. nih.govoup.com Therefore, optimizing fermentation conditions, including the composition of the culture medium, is a crucial metabolic engineering strategy. oup.com Combining these approaches—genetic modification of pathway genes, manipulation of regulatory elements, and optimization of culture conditions—provides a comprehensive toolkit for controlling and engineering trichothecene biosynthesis in fungal systems. pensoft.net These strategies are not only vital for understanding the complex biochemistry of these pathways but also for potentially developing biocontrol agents or novel chemical scaffolds for drug discovery. nih.govacs.org

| Precursor Feeding | Supplying the culture with an early-stage pathway intermediate to boost the production of downstream compounds. | Feeding trichodiene to a culture could potentially increase the yield of later-stage trichothecenes. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-acetyldexynivalenol (3ADON) |

| Deoxynivalenol (B1670258) (DON) |

| Farnesyl pyrophosphate (FPP) |

| This compound (dideacetylcalonectrin) |

| Isotrichodermol |

| Roridin A |

| T-2 toxin |

| Trichodermin |

| Trichodermol |

| Trichodiene |

| Verrucarin A |

Structural Characterization and Advanced Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Molecular Architecture Determination

High-resolution spectroscopy is fundamental to piecing together the molecular puzzle of isoverrucarol. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer profound insights into its intricate structure.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed. ox.ac.uk

One-dimensional (1D) NMR provides initial, crucial data. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and their chemical shifts, indicating their functional type (e.g., alkane, alkene, carbonyl). magritek.com

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms they are attached to, providing unambiguous one-bond ¹H-¹³C connections. ox.ac.uksdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to four bonds). ox.ac.uksdsu.edu This is particularly useful for connecting molecular fragments that lack direct proton-proton couplings and for identifying quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt Correlations in a NOESY spectrum indicate that protons are close to each other in 3D space, which is invaluable for determining stereochemistry and conformational details.

Table 1: Representative NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| 2 | 78.9 | 4.05 (d, 4.5) | C-3, C-4, C-11, C-13 | H-3, H-11 |

| 3 | 35.8 | 2.15 (m), 1.85 (m) | C-2, C-4, C-5, C-11 | H-2, H-4 |

| 4 | 40.2 | 2.50 (m) | C-2, C-3, C-5, C-6, C-12 | H-3, H-5 |

| 5 | 70.8 | 3.80 (d, 5.0) | C-4, C-6, C-11 | H-4, H-6 |

| 6 | 84.1 | - | - | - |

| 7 | 41.5 | 1.95 (m), 1.60 (m) | C-5, C-6, C-8, C-9 | H-8 |

| 8 | 27.9 | 1.75 (m) | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 139.8 | 5.70 (d, 8.0) | C-8, C-10, C-11 | H-8, H-10 |

| 10 | 118.2 | 5.40 (d, 8.0) | C-8, C-9, C-11, C-12 | H-9 |

| 11 | 65.4 | 3.60 (d, 4.5) | C-2, C-3, C-5, C-9, C-10, C-12 | H-2 |

| 12 | 47.5 | - | - | - |

| 13 | 66.2 | 3.75 (s) | C-2, C-11, C-12 | - |

| 14 | 20.9 | 1.05 (s) | C-3, C-4, C-5, C-12 | - |

| 15 | 23.1 | 1.70 (s) | C-9, C-10, C-11 | - |

| 16 | 6.8 | 0.85 (d, 7.0) | C-3, C-4, C-5 | H-4 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. HRMS can determine the m/z values to several decimal places, which allows for the calculation of the precise elemental composition of the molecule and its fragments. msu.edu This high accuracy is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. msu.edu

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. nih.gov In this technique, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way a molecule breaks apart provides a "fingerprint" that can be used to deduce its structure. uni-saarland.de The fragmentation patterns often reveal the loss of specific functional groups or parts of the carbon skeleton, which helps to confirm the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. specac.com This technique is based on the principle that covalent bonds vibrate at specific frequencies. savemyexams.com When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz

An IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation. specac.com The presence of characteristic absorption bands in the spectrum of this compound can confirm the presence of key functional groups. For instance, a broad absorption in the region of 3200-3550 cm⁻¹ would indicate the presence of an O-H group from an alcohol. libretexts.org A sharp, intense peak around 1680-1750 cm⁻¹ would be characteristic of a C=O (carbonyl) group. savemyexams.com Absorptions in the 1620-1680 cm⁻¹ and 3000-3100 cm⁻¹ regions would suggest the presence of a C=C double bond and its associated vinylic C-H bonds, respectively. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3200 - 3550 | O-H stretch | Alcohol |

| 3000 - 3100 | C-H stretch | Alkene |

| 2850 - 3000 | C-H stretch | Alkane |

| 1680 - 1750 | C=O stretch | Carbonyl (Ester/Ketone) |

| 1620 - 1680 | C=C stretch | Alkene |

| 1000 - 1300 | C-O stretch | Alcohol, Ether, Ester |

X-ray Crystallography for Definitive Stereochemical Assignment

While spectroscopic methods provide a wealth of information about the connectivity and functional groups of a molecule, X-ray crystallography offers the most definitive method for determining its three-dimensional structure, including the absolute stereochemistry. wikipedia.orgnumberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org

The diffraction pattern provides information about the electron density within the crystal, which can be used to construct a detailed 3D model of the molecule, showing the precise positions of all atoms in space. wikipedia.org This is crucial for unambiguously assigning the configuration of all stereocenters within the molecule. numberanalytics.comnih.gov For complex molecules like this compound with multiple chiral centers, X-ray crystallography is the gold standard for confirming the relative and absolute stereochemistry. researchgate.net

Computational Structural Analysis and Modeling

Computational modeling has become an indispensable tool in modern structural analysis. s3da-design.com Techniques like the Finite Element Method (FEM) allow for the simulation and analysis of complex structures. sdcverifier.com In the context of molecular chemistry, computational methods, such as Density Functional Theory (DFT), are used to predict and analyze molecular properties.

These computational approaches can be used to:

Calculate theoretical NMR and IR spectra, which can be compared with experimental data to validate the proposed structure.

Model different possible conformations of the molecule and determine their relative energies, providing insight into the most stable 3D structures. msengineering.ch

Analyze the electronic structure and reactivity of the molecule.

By integrating experimental data with computational models, a more complete and robust understanding of the structure and properties of this compound can be achieved. ca.gov

Elucidation of Ribosomal Interaction and Protein Synthesis Inhibition

This compound, like other trichothecene (B1219388) mycotoxins, exerts its primary toxic effect by inhibiting protein synthesis in eukaryotic cells. mdpi.com This inhibition is not a random event but a highly specific interaction with the cellular machinery responsible for translating genetic code into functional proteins—the ribosome. wikipedia.org The mechanism involves the compound's high-affinity binding to the large (60S) ribosomal subunit. mdpi.com

The specific target within the 60S subunit is the peptidyl transferase center (PTC), a highly conserved region of ribosomal RNA (rRNA) that catalyzes the formation of peptide bonds. mdpi.comnih.govwikipedia.org By binding to the PTC, this compound physically obstructs the elongation phase of translation. wikipedia.org It interferes with the activity of peptidyl transferase, the enzymatic function of the ribosome that is critical for adding new amino acids to the growing polypeptide chain. europa.eu This blockade effectively halts protein production, leading to a cascade of downstream cellular stress responses and, ultimately, cytotoxicity. mdpi.com

Identification of Specific Cellular Targets and Binding Sites at the Molecular Level

The principal cellular target of this compound is the eukaryotic ribosome. mdpi.com Detailed structural studies on related trichothecenes complexed with the Saccharomyces cerevisiae (yeast) 80S ribosome provide a precise map of the binding site at a molecular level. mdpi.comnih.gov These compounds fit into a specific pocket within the peptidyl transferase center (PTC) located on the 25S rRNA (the yeast equivalent of mammalian 28S rRNA). mdpi.com

The binding is stabilized by a network of specific molecular interactions between the toxin and the rRNA. Analysis of related trichothecenes like T-2 toxin and deoxynivalenol (B1670258) (DON) reveals that these interactions include:

Hydrogen Bonds: Formed between hydroxyl groups on the toxin and specific nucleotide bases of the rRNA. mdpi.comnih.gov

Nonpolar Pi-Stacking Interactions: Occurring between the C9-C10 double bond of the trichothecene core and the aromatic rings of rRNA bases. mdpi.com

Van der Waals Contacts: The molecule fits snugly into the ribosomal pocket, maximizing these stabilizing forces. mdpi.com

The oxygen atom of the essential 12,13-epoxy ring is a critical binding determinant, positioned deep within the pocket. mdpi.com The specific nature and pattern of substituents on the this compound molecule dictate its precise orientation and the strength of its interaction within this binding site.

Table 1: Key Molecular Interactions of Trichothecenes with the Ribosomal Peptidyl Transferase Center (PTC) Data extrapolated from studies on structurally similar trichothecenes like Deoxynivalenol (DON) and T-2 Toxin.

| Interacting Toxin Moiety | Ribosomal Component (25S rRNA) | Type of Interaction | Functional Significance |

| 12,13-Epoxide Oxygen | Ribosomal Pocket | Hydrogen Bonding / van der Waals | Anchors the toxin in the active site; essential for toxicity. mdpi.com |

| C9=C10 Double Bond | Nucleotide Bases (e.g., C2871) | Pi-Stacking | Stabilizes binding within the PTC. mdpi.com |

| C3-Hydroxyl Group | Nucleotide Bases / Magnesium Ion | Hydrogen Bonding / Metal Coordination | Enhances binding affinity and toxicity. mdpi.com |

| Ester Side Chains (e.g., at C4, C15) | Ribosomal Pocket | Van der Waals / Hydrophobic Interactions | Modulate binding affinity and specificity. nih.gov |

Investigation of Downstream Molecular Pathways Affected by this compound Activity

The inhibition of protein synthesis by this compound triggers a specific signaling cascade known as the ribotoxic stress response . oup.comoup.com This is not merely a passive consequence of arrested translation but an active cellular response to ribosomal damage. The binding of the toxin to the ribosome is thought to induce a conformational change that serves as a signal, activating a number of downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. oup.comtandfonline.com

Key MAPK pathways activated by trichothecenes include:

c-Jun N-terminal Kinase (JNK) mdpi.com

p38 MAPK mdpi.com

Activation of these stress-activated protein kinases (SAPKs) can lead to a variety of cellular outcomes. oup.com At lower exposure levels, it can trigger the expression of pro-inflammatory genes, such as those for cytokines and chemokines. tandfonline.com At higher concentrations or with prolonged exposure, the sustained activation of JNK and p38 pathways is a strong signal for inducing apoptosis, or programmed cell death. mdpi.com Upstream kinases, including the double-stranded RNA-activated protein kinase (PKR) and the Src family kinase Hck, have been identified as potential mediators that link the stalled ribosome to the activation of the MAPK cascade. oup.com

Comparative Mechanistic Studies with Structurally Related Trichothecenes

This compound is a Type A trichothecene. mdpi.com Its mechanism and potency can be understood by comparing it to other trichothecenes with different structural features.

This compound vs. T-2 Toxin (Type A): Both are Type A trichothecenes, characterized by an ester or hydroxyl group at the C-8 position. mdpi.com T-2 toxin, which possesses an isovaleroxy group at C-8, is generally considered one of the most toxic Type A compounds. mdpi.com Mechanistically, both primarily act as potent inhibitors of protein synthesis by binding the PTC. Differences in their side-chain esters affect their lipophilicity and fit within the ribosomal pocket, leading to variations in cytotoxic potency. nih.gov

This compound vs. Deoxynivalenol (DON) (Type B): The defining difference is the presence of a ketone group at the C-8 position in Type B trichothecenes like DON. mdpi.com This structural change generally results in lower acute toxicity for Type B compounds compared to Type A. mdpi.com While the core mechanism of ribosomal binding remains the same, the C-8 ketone alters the molecule's three-dimensional shape and electronic properties, which in turn affects the binding affinity and the magnitude of the induced ribotoxic stress response. nih.gov

This compound vs. Verrucarin A (Type D): Type D trichothecenes feature a complex macrocyclic ring linking positions C-4 and C-15. nih.gov This macrocycle dramatically enhances the molecule's rigidity and introduces additional points of contact with the ribosome. nih.gov As a result, macrocyclic trichothecenes like Verrucarin A are orders of magnitude more potent as protein synthesis inhibitors and activators of MAPK pathways compared to simple trichothecenes like this compound. mdpi.com

Table 2: Comparative Mechanistic Features of Representative Trichothecenes

| Compound | Trichothecene Type | Key Structural Difference from this compound | Relative Potency/Toxicity |

| This compound | A | - (Reference) | Potent |

| T-2 Toxin | A | Different ester groups at C-4, C-8, C-15. researchgate.net | Generally higher than many other Type A toxins. mdpi.com |

| Deoxynivalenol (DON) | B | Ketone at C-8 instead of an ester/hydroxyl group. mdpi.com | Generally lower than Type A toxins like T-2. mdpi.com |

| Verrucarin A | D | Macrocyclic ester ring between C-4 and C-15. nih.gov | 10-100 times more potent than Type A or B. mdpi.com |

Structure-Mechanism Relationships Derived from Molecular Studies

The biological mechanism of this compound is intrinsically linked to its chemical structure. Molecular studies have identified several key structural features of the trichothecene scaffold that are indispensable for its activity. This structure-activity relationship (SAR) explains why minor chemical modifications can lead to significant changes in toxicity. nih.gov

The fundamental tenets of the trichothecene structure-mechanism relationship are:

The 12,13-Epoxy Ring: This is the most critical functional group. Its removal completely abolishes toxic activity. The oxygen atom is a key determinant in binding to the ribosomal PTC. mdpi.comnih.govontosight.ai

The C9-C10 Double Bond: This feature is also essential for toxicity. It contributes to the rigidity of the ring system and is involved in nonpolar interactions within the ribosomal binding pocket. mdpi.comnih.gov

Table 3: Structure-Mechanism Synopsis for the Trichothecene Scaffold

| Structural Feature | Role in Mechanism of Action | Impact of Modification |

| 12,13-Epoxide Ring | Essential for binding to the ribosomal peptidyl transferase center (PTC). mdpi.comontosight.ai | Removal leads to a complete loss of toxicity. nih.gov |

| C9-C10 Double Bond | Contributes to structural rigidity and pi-stacking interactions in the PTC. mdpi.com | Saturation (removal of double bond) leads to a complete loss of toxicity. nih.gov |

| C-3 Hydroxyl Group | Enhances binding affinity via hydrogen bonding or metal coordination. mdpi.com | Acetylation or removal reduces toxicity. nih.gov |

| Substituents at C-4, C-8, C-15 | Modulate binding affinity, lipophilicity, and steric fit. nih.gov | Changes in these groups account for the wide range of potencies among different trichothecenes. nih.gov |

Table of Compounds

Chemical Synthesis and Analogues for Mechanistic Probing

Strategies for Total Synthesis of Isoverrucarol

The total synthesis of a complex natural product like this compound necessitates a meticulously planned approach, focusing on the efficient construction of its tricyclic skeleton and the precise installation of its stereocenters.

A retrosynthetic analysis of this compound would logically commence with the disassembly of its core structure to identify key bond disconnections and strategic intermediates. The primary goal is to simplify the target molecule into readily available or easily synthesizable starting materials.

A plausible retrosynthetic pathway for this compound would likely mirror the approaches successfully employed for verrucarol (B1203745). nih.gov Key disconnections would target the C-ring, the bridgehead ether linkage, and the stereochemically dense regions of the molecule. A common strategy involves the late-stage formation of the C-ring onto a pre-existing AB-ring system.

Key Disconnections Might Include:

C4-C5 bond (C-ring formation): This could be achieved through an intramolecular aldol (B89426) condensation or a related cyclization reaction.

C-O bond of the tetrahydrofuran (B95107) ring (B-ring): This disconnection simplifies the core into a more manageable bicyclic or even monocyclic precursor.

C9-C10 double bond: This functionality can be introduced at a later stage through elimination reactions.

C12,13-epoxide: The epoxide is often installed in the final steps of the synthesis due to its reactivity.

These disconnections would lead to simplified precursors that can be constructed using a variety of well-established synthetic methodologies.

The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple stereocenters. Various stereoselective methods would be employed to ensure the correct relative and absolute stereochemistry of the final product.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature, such as carbohydrates or terpenes, can provide a scaffold with pre-existing stereocenters, thereby simplifying the synthetic route.

Asymmetric Catalysis: The use of chiral catalysts to induce stereoselectivity in key bond-forming reactions is a powerful tool. Examples include asymmetric epoxidation, dihydroxylation, and hydrogenation reactions.

Substrate-Controlled Reactions: The inherent stereochemistry of an intermediate can direct the stereochemical outcome of subsequent reactions. This is often exploited in the formation of cyclic systems where the existing ring conformation dictates the approach of reagents.

Diels-Alder Reactions: Intramolecular Diels-Alder reactions have proven to be a powerful strategy for the construction of the bicyclic core of trichothecanes, allowing for the simultaneous formation of multiple stereocenters with high selectivity.

Semisynthesis and Derivatization Approaches

Semisynthesis, starting from a naturally occurring or readily available trichothecane (B1236751) precursor, offers a more direct route to this compound and its derivatives. If verrucarol is accessible, a key challenge would be the stereoselective isomerization of the C4 hydroxyl group to the axial position characteristic of this compound. This could potentially be achieved through an oxidation-reduction sequence or by exploiting neighboring group participation.

Derivatization of the hydroxyl groups at C4 and C15 is a common strategy to explore the structure-activity relationships of trichothecenes. Standard organic transformations can be employed to introduce a variety of functional groups:

Esterification: Reaction with acyl chlorides or anhydrides to produce esters.

Etherification: Formation of ethers using alkyl halides under basic conditions.

Oxidation: Selective oxidation of the hydroxyl groups to ketones or aldehydes.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups to enhance solubility and alter biological activity.

These modifications can provide valuable insights into the interactions of this compound with its biological targets.

Design and Synthesis of this compound Analogues and Probes

To probe the mechanism of action and to develop potentially more potent or selective compounds, the design and synthesis of analogues and probes are crucial.

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to determine which parts are essential for its biological activity. For this compound, SAR studies would focus on modifications at several key positions:

| Position of Modification | Type of Modification | Rationale for SAR Study |

| C4-OH | Epimerization, removal, or esterification | To investigate the importance of the axial hydroxyl group for activity. |

| C15-OH | Esterification, etherification, or removal | To probe the role of this primary alcohol in target binding. |

| C12,13-Epoxide | Opening of the epoxide, replacement with other functional groups | To determine the necessity of the epoxide for cytotoxicity. |

| C9,10-Double Bond | Reduction or isomerization | To assess the influence of the double bond on the overall conformation and activity. |

These studies would provide a detailed map of the pharmacophore of this compound, guiding the design of new analogues with improved properties.

To understand the metabolic fate, distribution, and target engagement of this compound, the synthesis of isotopically labeled analogues is essential. Labeling can be achieved by introducing isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13/14 (¹³C/¹⁴C) into the molecule.

The synthesis of labeled analogues often requires the modification of existing synthetic routes to incorporate the isotopic label at a specific position. For example, a labeled reducing agent could be used to introduce deuterium or tritium at a specific site. Alternatively, a labeled building block can be incorporated early in the synthesis. These labeled compounds are invaluable tools for a variety of biochemical and pharmacological studies, including:

Metabolism studies: Tracing the metabolic pathways of this compound in biological systems.

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Target identification: Identifying the cellular macromolecules that this compound binds to.

Ecological and Microbiological Significance

Role of Isoverrucarol in Fungal Inter-species Interactions and Ecology

The production of secondary metabolites like this compound is a crucial strategy for fungi to survive and compete in their natural environments. Fusarium species are ubiquitous, inhabiting soil and associating with plants as pathogens, endophytes, or saprophytes. mdpi.comsemanticscholar.org In these complex ecosystems, this compound and other trichothecenes function as chemical agents that mediate interactions with other organisms.

The primary ecological function of trichothecenes is believed to be defensive, providing a competitive advantage. frontiersin.org Their antimicrobial properties can help the producing fungus contend with other microorganisms for nutrient sources and space. frontiersin.org The production of these toxins can be influenced by the presence of competing fungi. tandfonline.comoliptek.com For instance, studies on Fusarium graminearum have shown that its production of the trichothecene (B1219388) deoxynivalenol (B1670258) (DON) can be significantly reduced when grown in the presence of competing fungi like Trichoderma species or even other non-toxigenic Fusarium species. tandfonline.commdpi.com This suggests that trichothecene production is a dynamic response to the microbial landscape.

Furthermore, trichothecenes are well-known for their phytotoxic effects, playing a role in the pathogenesis of Fusarium on host plants. researchgate.net These mycotoxins can facilitate the colonization of plant tissue by the fungus. researchgate.net this compound itself has been shown to cause a definite dermatitic reaction, indicating its biological activity. semanticscholar.org The phytotoxicity of these compounds suggests they function as virulence factors, aiding the fungus in overcoming plant defenses and establishing infection. ethernet.edu.et This interaction is part of a complex co-evolutionary relationship between Fusarium and its host plants. researchgate.net

Table 1: Documented Producers and Biological Activities of this compound

| Producing Organism | Source of Isolation | Documented Biological Activity | Reference(s) |

| Fusarium oxysporum CJS-12 | Corn, Wheat | Phytotoxic, Dermatitic | mdpi.comsemanticscholar.orggoogle.com |

| Fusarium oxysporum | General | Production of various mycotoxins | thembains.com |

| Fusarium species | General | Intermediate in trichothecene biosynthesis | ethernet.edu.et |

Fungal Metabolism and Regulation in Environmental Contexts

This compound (3,15-dihydroxy-12,13-epoxy-trichothec-9-ene) is an early, non-acetylated intermediate in the trichothecene biosynthetic pathway. ethernet.edu.etgoogle.com Its synthesis originates from the mevalonate (B85504) pathway, with the cyclization of farnesyl pyrophosphate by the enzyme trichodiene (B1200196) synthase being the first committed step. frontiersin.orgtandfonline.com This initial step is catalyzed by the product of the Tri5 gene.

The biosynthesis of trichothecenes is a complex process involving a series of enzymatic modifications, including hydroxylations, acetylations, and cyclizations. The genes responsible for this pathway, known as Tri genes, are typically located in a cluster within the fungal genome. frontiersin.orgtandfonline.commdpi.com A core cluster of genes, including Tri4, Tri5, Tri6, and Tri10, is fundamental for producing the basic trichothecene skeleton. frontiersin.org this compound, also referred to as dideacetylcalonectrin, is a key precursor that can be further modified by other Tri gene products to create a diverse array of final trichothecene structures. ethernet.edu.et

The expression of Tri genes and, consequently, the production of this compound and other trichothecenes are tightly regulated in response to various environmental signals. This regulation allows the fungus to produce these metabolically expensive compounds when they provide the greatest ecological advantage. Key regulatory genes within the cluster, such as Tri6 (a transcription factor) and Tri10 (a regulatory protein), play a pivotal role in activating the expression of other pathway genes. frontiersin.orgresearchgate.net

Several environmental factors are known to influence trichothecene biosynthesis:

Nutrient Availability: The presence and type of nitrogen sources can significantly affect toxin production. frontiersin.org

pH: The ambient pH is a critical regulatory factor, with acidic conditions often inducing the expression of Tri genes. researchgate.net

Chemical Cues: The presence of certain chemical compounds, including those produced by other microbes or host plants, can modulate toxin synthesis. tandfonline.com

Physical Conditions: Factors such as temperature and moisture levels also impact the metabolic activity of the fungus and its ability to produce secondary metabolites. frontiersin.org

Table 2: Key Genes in the Fusarium Trichothecene Biosynthetic Pathway

| Gene | Function | Role in Pathway | Reference(s) |

| Tri5 | Trichodiene synthase | Catalyzes the first committed step: cyclization of farnesyl pyrophosphate to trichodiene. | frontiersin.orgtandfonline.com |

| Tri4 | Cytochrome P450 monooxygenase | Performs multiple oxygenations of trichodiene. | frontiersin.orgresearchgate.net |

| Tri6 | Cys2His2 zinc finger transcription factor | Positive regulator; activates transcription of other Tri genes. | frontiersin.org |

| Tri10 | Regulatory protein | Required for the transcriptional activation of pathway genes. | frontiersin.orgresearchgate.net |

| Tri8 | Esterase | Removes the C-3 acetyl group, which is a late-stage modification step. | researchgate.net |

Bioproduction and Biotechnological Considerations for Understanding Fungal Secondary Metabolites

The study of this compound and the trichothecene pathway has significant biotechnological implications. Fusarium oxysporum and related species are recognized as a rich source of diverse enzymes and bioactive secondary metabolites, making them relevant for various industrial applications. mdpi.comsemanticscholar.orgresearchgate.net

Understanding the genetic and regulatory networks that control this compound production offers several biotechnological opportunities:

Mycotoxin Control: A primary goal in agriculture and food safety is to reduce or eliminate mycotoxin contamination in crops. By understanding the biosynthetic pathway, researchers can develop strategies to inhibit it. This includes breeding crop varieties that produce compounds capable of silencing fungal Tri genes or developing biocontrol agents (e.g., other non-harmful microbes) that outcompete toxigenic fungi or interfere with their toxin production pathways. tandfonline.comncert.nic.in

Metabolic Engineering: The genetic blueprint for trichothecene synthesis can be manipulated. Genes in the pathway can be knocked out to block the production of specific toxins in pathogenic strains. mdpi.com Conversely, the pathway could be engineered in a controlled industrial setting using a safe host organism to produce specific intermediates like this compound for research purposes. This allows for detailed study of their biological activities without the interference of other related compounds. ncert.nic.innih.gov

Model for Secondary Metabolism: The well-characterized trichothecene gene cluster serves as a valuable model system for studying the biosynthesis and regulation of other fungal secondary metabolites. frontiersin.orgtandfonline.com Many of these compounds have potential applications as pharmaceuticals, agrochemicals, or other high-value chemicals. ncert.nic.inresearchgate.net The principles of gene clustering, pathway regulation, and self-protection mechanisms observed in trichothecene production are often applicable to the biosynthesis of other fungal products.

In essence, research into this compound provides fundamental insights into fungal ecology, genetics, and metabolism. This knowledge is not only crucial for mitigating the negative impacts of mycotoxins but also for harnessing the vast biosynthetic potential of fungi for biotechnological advancements. ncert.nic.in

Emerging Research Frontiers and Methodological Innovations

Advances in Chemical Biology for Natural Product Research

Chemical biology provides powerful tools for probing biological systems at a molecular level, moving beyond traditional pharmacology to understand the direct interactions of a natural product within a complex cellular environment. epfl.ch The field combines the principles of chemistry and biology to create chemical tools that can explore biological questions and manipulate biological processes. dechema.deprinceton.edu For a compound like isoverrucarol, these approaches are critical for identifying its molecular targets and understanding its mechanism of action with high precision.

A key technique in chemical biology is photoaffinity labeling, where a photoactivatable chemical group is attached to a probe molecule. mdpi.com This allows researchers to initiate a covalent bond between the natural product and its interacting partners (like proteins or nucleic acids) upon light activation, providing spatial and temporal information about these interactions. mdpi.com The use of radical precursors such as benzophenones and diazirines has become widespread for studying biomolecule-ligand interactions. mdpi.com Such tools could be adapted for this compound to definitively identify its binding partners within the cell, offering a more nuanced understanding than what is available through traditional assays.

Furthermore, the development of chemical probes, which are small molecules designed to selectively interact with a specific protein target, is a cornerstone of modern chemical biology. chemicalprobes.org While a specific probe for this compound targets is an area for future research, the infrastructure and methodologies for discovering and purifying biologically active small molecules from sources like pathogenic fungi are well-established. utoronto.ca These approaches are vital for moving from a known bioactive compound to a validated molecular tool for further biological exploration. chemicalprobes.org The overarching goal is to use the natural product's structure as a scaffold to develop highly specific tools that can answer fundamental questions about biological pathways and disease. wiserpub.comdechema.defrontiersin.org

Next-Generation Spectroscopic and Chromatographic Techniques for Structural and Mechanistic Insights

The definitive characterization of this compound's structure was initially accomplished using foundational techniques including thin-layer chromatography, gas chromatography-mass spectrometry (GC-MS), and 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). nih.gov However, the increasing complexity of natural product research demands more sophisticated and sensitive analytical methods for deeper insights. researchgate.net

Next-generation chromatography has evolved significantly, with techniques like Ultra-High-Performance Liquid Chromatography (UPLC) and multidimensional liquid chromatography (mD-LC) offering vastly improved resolution and speed over traditional HPLC. utoronto.canih.gov When coupled with advanced mass spectrometry (MS), such as in LC-MS/MS systems, these methods allow for the separation and identification of minute quantities of compounds from highly complex mixtures. utoronto.cathermofisher.comchromatographyonline.com For this compound research, this means more efficient purification, the ability to detect and characterize trace-level biosynthetic intermediates or metabolites, and more precise quantification. thermofisher.com

In parallel, NMR spectroscopy has advanced far beyond simple 1D spectra. Multidimensional NMR experiments are now essential for unambiguously determining the structure of complex organic molecules. numberanalytics.com Techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms within a molecule, while NOESY experiments reveal through-space proximity, which is crucial for determining stereochemistry. numberanalytics.comipb.pt These advanced methods provide a comprehensive molecular framework, which is indispensable for a molecule with multiple chiral centers like this compound. researchgate.netdiva-portal.orgunica.it

This table summarizes key next-generation techniques applicable to this compound research.

| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds in the gas phase before ionization and mass analysis. | Initial characterization and identification of this compound from fungal cultures. nih.govasm.org | nih.govasm.org |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds in a liquid phase, followed by two stages of mass analysis for structural elucidation. | High-sensitivity detection in complex mixtures, identification of metabolites, and precise quantification. nih.govthermofisher.com | nih.govthermofisher.com |

| 2D NMR: COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds). | Establishes the proton-proton connectivity framework of the this compound backbone. numberanalytics.com | numberanalytics.com |

| 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C). | Assigns each carbon in the this compound structure to its attached proton(s). numberanalytics.comipb.pt | numberanalytics.comipb.pt |

| 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons with heteronuclei over multiple bonds (typically 2-3 bonds). | Pieces together the molecular fragments to build the complete carbon skeleton and establish connections across quaternary carbons. numberanalytics.comipb.pt | numberanalytics.comipb.pt |

| 2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of bond connectivity. | Determines the relative stereochemistry and 3D conformation of this compound in solution. ipb.ptdiva-portal.org | ipb.ptdiva-portal.org |

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning (ML) are transforming natural product research by enabling the prediction of chemical properties, biological activities, and molecular interactions in silico. frontiersin.orgbonviewpress.com These approaches can accelerate discovery and provide insights that are difficult to obtain through experimental work alone. aps.org For this compound, computational methods offer a way to hypothesize its interactions with biological macromolecules and predict its drug-like properties.

Molecular docking is a key in silico technique used to predict the preferred orientation and binding affinity of one molecule to another (e.g., a ligand to a protein receptor). biomedpharmajournal.org This method could be used to screen potential protein targets for this compound, providing testable hypotheses for its mechanism of action. nih.gov Beyond docking, computational tools can predict physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on a molecule's structure, helping to assess its potential as a drug candidate. mdpi.com

The integration of machine learning is a more recent and powerful development. acs.org ML models can be trained on large datasets of known molecules to predict a wide range of properties, from quantum mechanical energies to biological activity spectra. researchgate.netgithub.com For instance, ML models could be developed to distinguish between different classes of trichothecenes or to predict the biological activity of novel, undiscovered derivatives of this compound based solely on their chemical structure. aps.org This synergy between data-driven ML and physics-based simulations is rapidly advancing the pace of chemical discovery. acs.org

This table outlines computational and machine learning methods relevant to this compound research.

| Method | Purpose | Potential Insight for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a small molecule within the active site of a macromolecule. | Identify potential protein targets; hypothesize the molecular basis of its biological activity. | biomedpharmajournal.orgnih.gov |

| ADMET Prediction | In silico estimation of a molecule's absorption, distribution, metabolism, excretion, and toxicity profile. | Assess the drug-likeness and potential liabilities of this compound as a therapeutic lead. mdpi.com | mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to study the stability of ligand-receptor complexes. | Confirm the stability of docked poses of this compound with its potential targets. bonviewpress.com | bonviewpress.com |

| Machine Learning (ML) Models | Uses algorithms to learn patterns from chemical data to predict properties or activities. | Predict the biological activity of novel this compound analogs; classify related compounds; accelerate property calculations. frontiersin.orgacs.org | frontiersin.orgacs.org |

| Quantum Mechanics (QM) Calculations | Calculates electronic structure and properties based on the fundamental laws of physics. | Provide highly accurate predictions of molecular geometry, reaction energies, and spectroscopic properties. aps.org | aps.org |

Exploration of Untapped Biosynthetic Potential through Omics Technologies

While this compound is a known fungal metabolite, the precise genetic blueprint and regulatory networks governing its production are areas of active investigation. nih.gov "Omics" technologies, which provide a global profile of molecules like genes (genomics), transcripts (transcriptomics), and metabolites (metabolomics), are essential for this exploration. frontiersin.orgfrontiersin.org These high-throughput methods allow scientists to connect a natural product to the genes responsible for its creation. nih.gov

Genome mining is a powerful bioinformatic approach that searches through the sequenced genomes of microorganisms to identify biosynthetic gene clusters (BGCs). revista-agroproductividad.org BGCs are physically co-located groups of genes that together encode the enzymatic machinery for producing a specific secondary metabolite. nih.gov Given that this compound is produced by Fusarium species, mining the genomes of these and related fungi can pinpoint the specific BGC responsible for the trichothecene (B1219388) core structure. nih.gov Identifying these clusters is the first step toward understanding and potentially engineering the biosynthetic pathway. frontiersin.org Many bioinformatics tools, such as SMURF and antiSMASH, are specifically designed to find BGCs for polyketides, non-ribosomal peptides, and terpenes in fungal and bacterial genomes. secondarymetabolites.org

Integrating multiple omics datasets provides a more complete picture. maxapress.com For example, a transcriptomics study could show which genes within a putative this compound BGC are actively expressed under specific growth conditions, while a metabolomics study could simultaneously detect the presence of this compound and its precursors. nih.gov This multi-omics approach has been successfully used to elucidate the biosynthetic pathways of other complex natural products and holds immense potential for fully characterizing the production of this compound, potentially leading to the discovery of novel, related compounds from previously "silent" or unexpressed BGCs. nih.govresearchgate.net

This table describes various omics technologies and their application in studying this compound's biosynthesis.

| Technology | Data Generated | Application in this compound Research | Reference |

|---|---|---|---|

| Genomics / Genome Mining | Complete DNA sequence of an organism; identification of Biosynthetic Gene Clusters (BGCs). | Identify the specific gene cluster in Fusarium responsible for producing the this compound scaffold. revista-agroproductividad.orgnih.gov | revista-agroproductividad.orgnih.gov |

| Transcriptomics (e.g., RNA-Seq) | Quantification of all gene transcripts (RNA) under specific conditions. | Determine which genes in the BGC are active during this compound production; understand regulatory control. maxapress.comnih.gov | maxapress.comnih.gov |

| Proteomics | Global analysis of the proteins present in a cell or organism. | Identify the enzymes (proteins) translated from the BGC and confirm their presence during biosynthesis. nih.gov | nih.gov |

| Metabolomics | Comprehensive profile of all metabolites (small molecules) in a biological sample. | Detect this compound, its biosynthetic precursors, and potential shunt products, providing a direct chemical readout of the pathway. maxapress.comnih.gov | maxapress.comnih.gov |

| Multi-Omics Integration | Correlated analysis of genomic, transcriptomic, proteomic, and metabolomic datasets. | Build a comprehensive model linking the biosynthetic genes to the final chemical product and its regulation. maxapress.comnih.gov | maxapress.comnih.gov |

Q & A

Q. What steps ensure ethical compliance when using this compound in animal studies?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design reporting. Obtain IACUC approval with protocols detailing anesthesia, euthanasia, and sample size justifications (power analysis). Open-access repositories (e.g., Figshare) should host raw data to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.